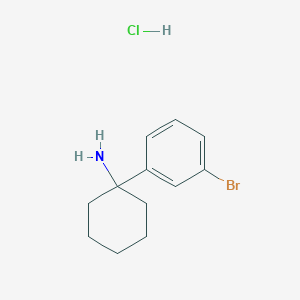

![molecular formula C13H20ClN3OS B1376563 N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride CAS No. 1423034-02-9](/img/structure/B1376563.png)

N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

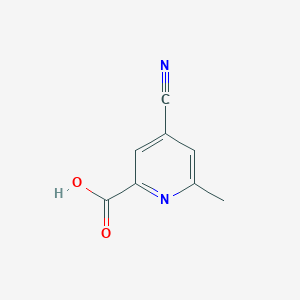

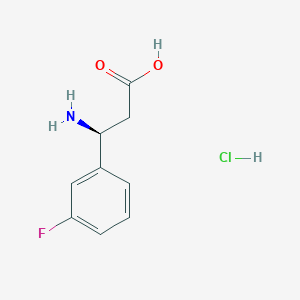

“N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1423034-02-9 . It has a molecular weight of 301.84 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI code for the compound is1S/C13H19N3OS.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-8H,14-15H2,1-3H3,(H,16,17);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Spectrophotometric Analysis

N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride can be analyzed using spectrophotometry. Shu (2011) demonstrated that in the presence of surfactants like sodium dodecyl sulfonate, a stable complex can be formed in an acetic acid-sodium acetate buffer solution, enabling direct determination of this compound in aqueous solutions (Shu, 2011).

Synthesis and Chemical Transformation

Rudyakova et al. (2006) described hydrolytic transformations involving this compound under microwave irradiation in an alkaline medium, leading to the production of various chemically transformed products (Rudyakova et al., 2006). This showcases its potential as a precursor in chemical synthesis.

Structural Characterization

Yalcin et al. (2012) provided insights into the structural characteristics of a related compound, revealing how substituents are arranged and how molecules are linked in a crystal via hydrogen bonds (Yalcin et al., 2012). This type of analysis is crucial for understanding the physical and chemical properties of the compound.

Antimicrobial and Thermal Studies

Lahtinen et al. (2014) synthesized and characterized derivatives of sulfanilamide, a related compound, assessing their crystal structures, thermal properties, and antimicrobial activities (Lahtinen et al., 2014). This research highlights the potential of these compounds in pharmaceutical applications.

Molecular Docking and DFT Calculations

Fahim and Shalaby (2019) explored the chemical reactivity of certain sulfonamide derivatives and conducted molecular docking and density functional theory (DFT) calculations to understand their interactions at the molecular level (Fahim & Shalaby, 2019). This kind of study is valuable for drug design and development.

Synthesis of Ligands with Second Coordination Sphere Functional Groups

Cheruzel et al. (2011) demonstrated the use of a related compound in synthesizing ligands with second coordination sphere functional groups, offering a pathway for creating complex molecules with specific properties (Cheruzel et al., 2011).

Cardiac Myosin Activation

Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their potential as cardiac myosin activators, a research direction that could have significant implications in heart disease treatment (Manickam et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-(2-amino-2-iminoethyl)sulfanylphenyl]-2,2-dimethylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJDIGNMXXZFJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)SCC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)